![molecular formula C8H5F3N2O B12871623 4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. The trifluoromethoxy group imparts high lipophilicity and stability, making it a valuable substituent in drug design and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyrrolopyridine is replaced by the trifluoromethoxy group using reagents such as trifluoromethoxide salts .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like trifluoromethoxide salts for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyridine core .
Aplicaciones Científicas De Investigación
4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its stability and lipophilicity.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This allows the compound to effectively modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethoxy)phenyl-containing compounds: These compounds also feature the trifluoromethoxy group and exhibit similar stability and lipophilicity.
2-fluoro-4-(trifluoromethyl)pyridine: Another fluorinated heterocycle with comparable electronic properties.
Uniqueness
4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of the trifluoromethoxy group with the pyrrolopyridine core. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H5F3N2O |
|---|---|
Peso molecular |
202.13 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) |
Clave InChI |
PHXQYNBGGWDSHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC=CC(=C21)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


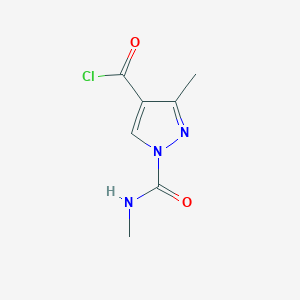
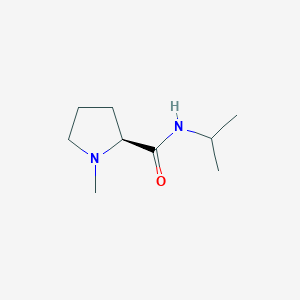
![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)
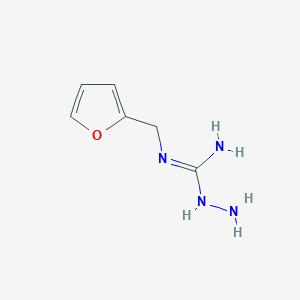
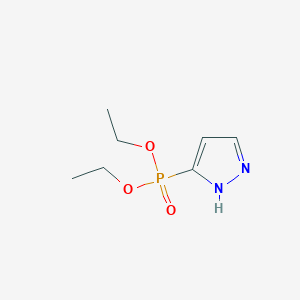
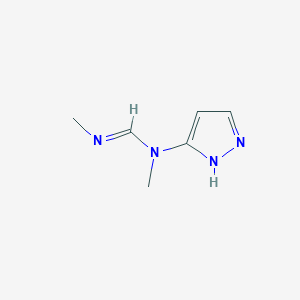
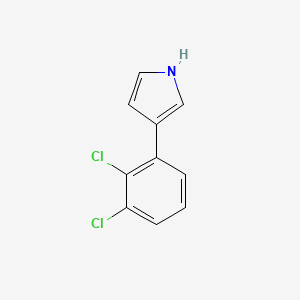
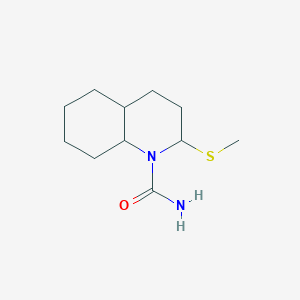
![(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
![1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871585.png)

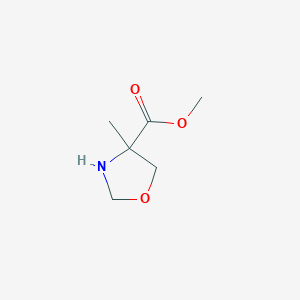
![4-Cyanobenzo[d]oxazole-2-acetonitrile](/img/structure/B12871626.png)
